1,3-Diiodobicyclo[1.1.1]pentane

Catalog No.
S1911902
CAS No.
105542-98-1
M.F
C5H6I2
M. Wt
319.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diiodobicyclo[1.1.1]pentane

CAS Number

105542-98-1

Product Name

1,3-Diiodobicyclo[1.1.1]pentane

IUPAC Name

1,3-diiodobicyclo[1.1.1]pentane

Molecular Formula

C5H6I2

Molecular Weight

319.91 g/mol

InChI

InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2

InChI Key

JJWNAOGSAYBEPB-UHFFFAOYSA-N

SMILES

C1C2(CC1(C2)I)I

Canonical SMILES

C1C2(CC1(C2)I)I

Conformational Studies and Strain Analysis

Source

[1] 1,3-Diiodobicyclo[1.1.1]pentane - Biosynth ()

Building Block for Biologically Relevant Molecules

The core structure of 1,3-DIB resembles a benzene ring, a common functional group found in many biologically active molecules. By strategically replacing the iodine atoms with other functional groups, researchers can utilize 1,3-DIB as a building block to create novel compounds with potential medicinal properties. This approach offers a strategy to introduce the bicyclopentane skeleton, a valuable motif in drug discovery, into new drug candidates [2].

Source

[2] "1,3-Diiodobicyclo[1.1.1]pentane in α-cyclodextrin" 新発売のお知らせ - キシダ化学

1,3-Diiodobicyclo[1.1.1]pentane is a bicyclic compound characterized by a unique structure that includes two iodine atoms attached to the carbon framework of a bicyclo[1.1.1]pentane system. Its chemical formula is C5H6I2, and it features a highly strained arrangement of carbon atoms, making it an interesting subject for studies in organic chemistry and materials science. The compound's structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by various nucleophiles, leading to the formation of new compounds. For example, reactions with tertiary amines and pyridines have been studied extensively, resulting in the synthesis of cage quaternary salts .
  • Formation of [1.1.1]Propellane: 1,3-Diiodobicyclo[1.1.1]pentane can be transformed into [1.1.1]propellane through nucleophilic attack mechanisms, which involve the generation of unrearranged carbocation intermediates during the reaction process .

Research into the biological activity of 1,3-diiodobicyclo[1.1.1]pentane is limited but suggests potential pharmacological applications due to its structural properties. Compounds with similar bicyclic frameworks often exhibit interesting biological activities, including antimicrobial and anticancer properties, although specific studies on this compound's biological effects are still needed.

Several methods have been developed for synthesizing 1,3-diiodobicyclo[1.1.1]pentane:

  • Continuous Flow Synthesis: A method involving the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyl lithium in a continuous flow system has been reported, allowing for efficient production under controlled conditions .
  • Nucleophilic Substitution Reactions: The compound can also be synthesized through nucleophilic substitution methods that involve reacting precursors with iodine sources in appropriate solvents such as dimethyl sulfoxide .

The unique structure of 1,3-diiodobicyclo[1.1.1]pentane lends itself to various applications:

  • Material Science: Due to its strained structure, it may be used in the development of novel materials with specific mechanical or electronic properties.
  • Pharmaceutical Chemistry: Its ability to undergo nucleophilic substitutions makes it a candidate for synthesizing complex organic molecules that could have therapeutic effects.

Interaction studies involving 1,3-diiodobicyclo[1.1.1]pentane primarily focus on its reactivity with nucleophiles and its potential role in forming new compounds through substitution reactions. These studies help elucidate the mechanisms behind its chemical behavior and potential applications in organic synthesis.

Several compounds share structural similarities with 1,3-diiodobicyclo[1.1.1]pentane:

Compound NameStructure TypeNotable Features
Bicyclo[2.2.2]octaneBicyclicMore stable than bicyclo[1.1.1]pentane
[1.1.1]PropellaneBicyclicHighly strained; can be formed from 1,3-diiodobicyclo[1.1.1]pentane
Bicyclo[3.3.0]octaneBicyclicDifferent strain and stability compared to bicyclo[1.1.1]pentane
Bicyclo[4.4.0]decaneBicyclicLarger ring size; different reactivity profile

The uniqueness of 1,3-diiodobicyclo[1.1.1]pentane lies in its specific arrangement of iodine substituents and its ability to participate in unique chemical transformations that are not typically observed in other bicyclic compounds.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Bicyclo[1.1.1]pentane, 1,3-diiodo-

Dates

Modify: 2023-08-16

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